molecular formula C12H14O2 B12522998 Cyclobutylidene(4-methoxyphenyl)methanol CAS No. 741653-53-2

Cyclobutylidene(4-methoxyphenyl)methanol

Cat. No.: B12522998
CAS No.: 741653-53-2
M. Wt: 190.24 g/mol
InChI Key: SDFBYNZQUNQXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutylidene(4-methoxyphenyl)methanol is an organic compound with the molecular formula C12H14O2 It is characterized by a cyclobutylidene group attached to a 4-methoxyphenyl group, with a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutylidene(4-methoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of geminal dibromocyclobutane with methyl-lithium at low temperatures (as low as –78 °C) to yield cyclobutylidene, which can then be further reacted with 4-methoxybenzyl alcohol . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

Cyclobutylidene(4-methoxyphenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methyl-lithium for generating cyclobutylidene, and various oxidizing agents like flavin-zinc (II)-cyclen complex for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while substitution reactions can produce a variety of substituted phenylmethanols .

Mechanism of Action

The mechanism of action of Cyclobutylidene(4-methoxyphenyl)methanol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form corresponding aldehydes or ketones . The specific molecular targets and pathways depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Cyclobutylidene(4-methoxyphenyl)methanol can be compared with other similar compounds such as:

These compounds share some structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

741653-53-2

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

cyclobutylidene-(4-methoxyphenyl)methanol

InChI

InChI=1S/C12H14O2/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-8,13H,2-4H2,1H3

InChI Key

SDFBYNZQUNQXOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C2CCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.